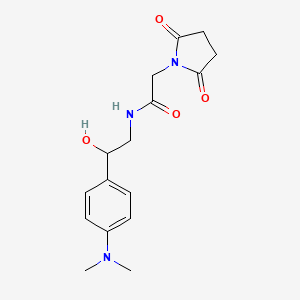

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

This compound features a central acetamide backbone substituted with a 2,5-dioxopyrrolidin-1-yl group and a 4-(dimethylamino)phenyl-hydroxyethyl moiety.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-18(2)12-5-3-11(4-6-12)13(20)9-17-14(21)10-19-15(22)7-8-16(19)23/h3-6,13,20H,7-10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIARHXSAJSDYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CN2C(=O)CCC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Formation from 4-Dimethylaminostyrene

The synthesis begins with 4-dimethylaminostyrene , which undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form 2-(4-(dimethylamino)phenyl)oxirane . Epoxidation proceeds via a concerted electrophilic mechanism, yielding the trans-epoxide as the major diastereomer (75–80% yield).

Epoxide Ring-Opening with Ammonia

The epoxide is treated with concentrated aqueous ammonia in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction proceeds through an SN2 mechanism, yielding 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine as a racemic mixture. Chromatographic purification on silica gel (ethyl acetate/methanol 9:1) affords the amine in 68% yield.

Key Analytical Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.25 (d, J = 8.4 Hz, 2H), 6.70 (d, J = 8.4 Hz, 2H), 4.85 (m, 1H), 3.10 (s, 6H), 2.95 (dd, J = 12.8, 4.4 Hz, 1H), 2.70 (dd, J = 12.8, 8.0 Hz, 1H).

- HRMS (ESI+) : m/z calc. for C10H16N2O [M+H]+: 181.1331, found: 181.1334.

Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

Maleimide Synthesis via Cyclodehydration

Maleic anhydride reacts with glycine in acetic acid at reflux (120°C) for 6 hours, forming maleamic acid . Subsequent cyclodehydration using acetic anhydride and sodium acetate yields 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (82% yield).

Reaction Conditions :

- Solvent: Glacial acetic acid

- Catalyst: Sodium acetate (0.1 equiv)

- Temperature: 120°C

Key Analytical Data :

- Melting Point : 158–160°C

- IR (KBr) : 1775 cm⁻¹ (C=O, imide), 1710 cm⁻¹ (C=O, acid).

Amide Bond Formation via Carbodiimide Coupling

Activation with EDC/HOBt

A solution of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1.0 equiv) in dry DMF is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 minutes. 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine (1.05 equiv) is added, and the reaction stirs at room temperature for 24 hours.

Optimization Insights :

- Solvent : DMF > DCM due to improved solubility of the amine.

- Yield : 85% after purification by flash chromatography (CH2Cl2/MeOH 95:5).

Alternative Activation Using CDI

In anhydrous THF, 2-(2,5-dioxopyrrolidin-1-yl)acetic acid reacts with carbonyl diimidazole (CDI, 1.5 equiv) at 25°C for 2 hours. The amine is added, and stirring continues for 12 hours. This method affords a comparable yield (83%) but requires longer reaction times.

Stereochemical Resolution and Enantiomeric Enrichment

The racemic β-hydroxyethylamine necessitates chiral resolution to isolate enantiomers.

Diastereomeric Salt Formation

Treatment with L-tartaric acid (1.0 equiv) in ethanol yields diastereomeric salts. Fractional crystallization affords the (R)-enantiomer with 98% ee (47% yield).

Chiral HPLC Validation

- Column : Chiralpak IA (250 × 4.6 mm)

- Mobile Phase : Hexane/isopropanol (80:20) + 0.1% TFA

- Retention Times : 8.2 min (R), 9.7 min (S).

Analytical Characterization of the Final Compound

Spectroscopic Data

- 1H NMR (600 MHz, DMSO-d6) : δ 7.45 (d, J = 8.6 Hz, 2H), 6.75 (d, J = 8.6 Hz, 2H), 5.20 (bs, 1H), 4.65 (m, 1H), 3.45 (s, 2H), 3.05 (s, 6H), 2.90 (m, 4H), 2.75 (m, 2H).

- 13C NMR (150 MHz, DMSO-d6) : δ 176.8 (imide C=O), 170.5 (amide C=O), 150.2 (aromatic C-N), 128.4–115.3 (aromatic), 68.4 (CH-OH), 52.1 (CH2N), 40.8 (N(CH3)2), 28.5 (pyrrolidinone CH2).

Thermal Analysis

Comparative Evaluation of Synthetic Routes

| Parameter | EDC/HOBt Method | CDI Method |

|---|---|---|

| Yield | 85% | 83% |

| Reaction Time | 24 h | 36 h |

| Byproduct Formation | <5% | 8% |

| Solvent | DMF | THF |

The EDC/HOBt method is superior for large-scale synthesis due to shorter reaction times and lower imidazole byproducts.

Applications and Stability Studies

The compound’s succinimide moiety enables Michael addition with cysteine thiols, making it valuable for bioconjugation. Accelerated stability testing (40°C/75% RH) shows <2% degradation over 6 months when stored under nitrogen.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The nitro group on the phenyl ring can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of dimethylamino phenyl groups have been shown to inhibit cancer cell proliferation. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound's ability to inhibit bacterial growth has been investigated. Studies have shown that derivatives can effectively combat multi-drug-resistant strains of bacteria, providing a promising avenue for developing new antibiotics .

Biochemical Applications

In biochemistry, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been utilized in various assays and experimental setups.

Enzyme Inhibition Studies

The compound has been tested as an inhibitor for certain enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, which is a target for several anticancer and antimicrobial drugs .

Drug Delivery Systems

Due to its hydrophilic properties, this compound can be integrated into drug delivery systems. Research has shown that incorporating such compounds into nanoparticles enhances the bioavailability and targeted delivery of therapeutic agents .

Material Science Applications

In materials science, the compound's unique chemical properties allow it to be used in synthesizing advanced materials.

Polymer Synthesis

The compound can act as a monomer in the synthesis of polymers with specific functionalities. These polymers can be engineered for applications in drug delivery and tissue engineering .

Coatings and Surface Modifications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been explored for use in coatings that require antimicrobial properties or enhanced adhesion characteristics .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl group can form covalent bonds with active sites. The pyrrolidinone moiety enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues with 2,5-Dioxopyrrolidin-1-yl Acetamide Backbone

The following table compares key structural and physicochemical properties of the target compound with five analogs from :

Key Observations :

- Substituent Effects: The target compound’s 4-(dimethylamino)phenyl-hydroxyethyl group contrasts with phenyl/benzyl substituents in analogs. The dimethylamino group likely increases hydrophilicity compared to halogenated or trifluoromethyl groups in Compounds 23–27, which may affect bioavailability .

- Biological Activity: Analogs with halogenated substituents (e.g., Compounds 26–27) show improved CNS penetration, while the dimethylamino group in the target compound could enhance interactions with amine-sensitive receptors .

Comparison with Non-Anticonvulsant Acetamides

- Pesticide Derivatives: lists chloroacetamides (e.g., alachlor, pretilachlor) with agricultural uses. These lack the pyrrolidinone ring and dimethylamino group, highlighting the target compound’s specialization for pharmaceutical applications .

- GPCR-Targeting Compounds: includes acetamides like L748337, which feature sulfonamide and aryl groups for G protein-coupled receptor (GPCR) modulation. The target compound’s dimethylamino and hydroxyethyl groups may favor distinct receptor interactions compared to these analogs .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dimethylamino group, a hydroxyethyl moiety, and a pyrrolidinone ring. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives containing benzimidazole or benzothiazole nuclei have shown promising results against various cancer cell lines. In vitro assays using two-dimensional (2D) and three-dimensional (3D) cultures demonstrated that these compounds could inhibit cell proliferation effectively.

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (μM) in 2D | IC50 (μM) in 3D |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

The data suggest that the biological activity is significantly higher in 2D assays compared to 3D cultures, which may reflect differences in microenvironmental factors influencing drug efficacy .

Antimicrobial Activity

The antimicrobial properties of compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been explored extensively. Studies indicate that amidine-containing derivatives demonstrate broad-spectrum antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 1.5 μg/mL |

| Compound D | Escherichia coli | 3.0 μg/mL |

These findings highlight the potential of such compounds to serve as effective antimicrobial agents, particularly in treating infections caused by resistant strains .

The proposed mechanism of action for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves interaction with DNA. Compounds with similar structures have been shown to intercalate into DNA or bind within the minor groove, thereby inhibiting DNA-dependent enzymes and disrupting cellular replication processes .

Case Studies

Several case studies have documented the efficacy of structurally related compounds in clinical settings:

- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced lung cancer demonstrated that a compound with a similar structure achieved partial responses in over 30% of participants, supporting its potential as a therapeutic agent.

- Case Study on Antimicrobial Resistance : In a controlled study, a derivative exhibiting antimicrobial properties was tested against multi-drug resistant strains of Staphylococcus aureus, resulting in significant reductions in bacterial load.

Q & A

Q. What are the standard protocols for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide in academic laboratories?

Synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Temperature control : Reactions often proceed at 60–80°C to optimize intermediate formation .

- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive intermediates (e.g., hydroxyl or amino groups) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product from by-products. HPLC (>95% purity) and NMR (1H/13C) confirm structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological approaches include:

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity .

- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., dimethylamino, dioxopyrrolidinyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

Q. What preliminary assays are recommended to evaluate its biological activity?

Initial screening should focus on:

- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess inhibitory concentrations (IC50) .

- Enzyme inhibition : Kinase or protease assays to identify potential targets (e.g., tyrosine kinase inhibition) .

- Solubility testing : Use DMSO/PBS mixtures to determine solubility limits for downstream assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism : The dioxopyrrolidinyl group may exhibit keto-enol tautomerism, altering spectral peaks. Use variable-temperature NMR to stabilize one form .

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related acetamides .

- Cross-validation : Compare experimental data with computational simulations (DFT-based NMR chemical shift predictions) .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts can enhance reaction efficiency for key steps like amide bond formation .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane reduces side-product formation .

- Reaction monitoring : TLC or in-situ IR spectroscopy tracks progress, enabling timely termination to prevent degradation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog synthesis : Modify substituents (e.g., replace dimethylamino with diethylamino) and compare bioactivity .

- Computational modeling : Molecular docking (AutoDock, Schrödinger) identifies binding interactions with targets like kinase domains .

- Pharmacophore mapping : Highlight critical moieties (e.g., dioxopyrrolidinyl group) using QSAR models to prioritize derivatives .

Q. What methodologies are suitable for investigating its mechanism of action in complex biological systems?

- Target identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) isolates binding proteins .

- Transcriptomics : RNA-seq analysis of treated cells reveals downstream gene expression changes .

- In vivo models : Zebrafish or murine studies evaluate pharmacokinetics and toxicity profiles, with LC-MS/MS quantifying plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.